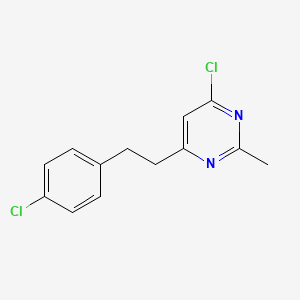

4-Chloro-6-(4-chlorophenethyl)-2-methylpyrimidine

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-chloro-6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidine. This nomenclature follows the standard conventions for heterocyclic compounds, where the pyrimidine ring system serves as the parent structure, and substituents are numbered according to the nitrogen atom positions. The Chemical Abstracts Service registry number for this compound is 2098137-57-4, which provides a unique identifier for database searches and regulatory documentation.

The molecular formula of this compound is C13H12Cl2N2, indicating the presence of thirteen carbon atoms, twelve hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The molecular weight is precisely calculated as 267.15 grams per mole. The PubChem Compound Identifier for this substance is 121205785, facilitating access to comprehensive chemical databases and structural information.

The Simplified Molecular Input Line Entry System representation is CC1=NC(CCC2=CC=C(Cl)C=C2)=CC(Cl)=N1, which provides a linear notation for the three-dimensional structure. The International Chemical Identifier key is JVUKJSXZDHIHJO-UHFFFAOYSA-N, offering another standardized method for chemical identification. The International Chemical Identifier string is InChI=1S/C13H12Cl2N2/c1-9-16-12(8-13(15)17-9)7-4-10-2-5-11(14)6-3-10/h2-3,5-6,8H,4,7H2,1H3, providing detailed connectivity information.

Structural Isomerism and Positional Specificity of Substituents

The structural architecture of this compound demonstrates precise positional specificity that distinguishes it from other potential isomeric forms. The pyrimidine ring system contains nitrogen atoms at positions 1 and 3, creating an electron-deficient aromatic system that significantly influences the reactivity patterns. The chlorine atom at position 4 of the pyrimidine ring occupies a site that is particularly electron-deficient, similar to positions in pyridine and nitrobenzene derivatives.

The phenethyl substituent at position 6 consists of a two-carbon chain linking the pyrimidine ring to a para-chlorinated benzene ring. This specific arrangement creates a compound where the 4-chlorophenethyl group extends from the pyrimidine core, providing both steric and electronic effects that influence overall molecular behavior. The methyl group at position 2 adds to the substitution pattern, creating a trisubstituted pyrimidine system with distinct chemical properties.

Positional isomerism considerations for this compound involve the potential for different arrangements of the substituents around the pyrimidine ring. The 2-, 4-, and 6-positions represent the primary sites for substitution on the pyrimidine framework, and the specific placement of the chlorine, methyl, and phenethyl groups creates unique chemical and physical properties. Alternative positional arrangements would result in different compounds with potentially altered biological and chemical activities.

The electron-deficient nature of the pyrimidine ring system means that positions 2, 4, and 6 are particularly susceptible to nucleophilic attack, while position 5 is less electron-deficient. This electronic distribution pattern influences both the synthetic routes available for preparing such compounds and their subsequent reactivity profiles.

Comparative Analysis with Related Chlorinated Pyrimidine Derivatives

Comparative analysis of this compound with related chlorinated pyrimidine derivatives reveals important structure-activity relationships and synthetic considerations. The compound 4-chloro-6-methylpyrimidine (Chemical Abstracts Service number 3435-25-4) represents a simpler analog with molecular formula C5H5ClN2 and molecular weight 144.56 grams per mole. This comparison highlights the significant molecular complexity introduced by the phenethyl substituent.

Another relevant comparison involves 4-chloro-6-(chloromethyl)-2-methylpyrimidine (Chemical Abstracts Service number 85878-85-9), which has molecular formula C6H6Cl2N2 and molecular weight 177.03 grams per mole. This compound demonstrates how replacing the extended phenethyl chain with a simple chloromethyl group substantially reduces molecular weight while maintaining the dichlorinated character.

The compound 4-chloro-6-isopropyl-2-methylpyrimidine (Chemical Abstracts Service number 1030431-70-9) provides insight into how branched alkyl substituents compare to aromatic substituents. With molecular formula C8H11ClN2 and molecular weight 170.64 grams per mole, this compound illustrates the impact of aromatic versus aliphatic substitution patterns on overall molecular properties.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| This compound | 2098137-57-4 | C13H12Cl2N2 | 267.15 | Extended aromatic substituent |

| 4-Chloro-6-methylpyrimidine | 3435-25-4 | C5H5ClN2 | 144.56 | Simple methyl substitution |

| 4-Chloro-6-(chloromethyl)-2-methylpyrimidine | 85878-85-9 | C6H6Cl2N2 | 177.03 | Dichlorinated with chloromethyl |

| 4-Chloro-6-isopropyl-2-methylpyrimidine | 1030431-70-9 | C8H11ClN2 | 170.64 | Branched alkyl substitution |

The synthetic accessibility of these related compounds varies considerably based on their substitution patterns. Research indicates that positional isomerism modulation holds broad prospects in the design of such heterocyclic systems. The palladium-catalyzed reactions of iodopyrimidines have shown that different positions on the pyrimidine ring exhibit varying reactivity patterns, with position 5 generally providing more satisfactory results for cross-coupling reactions compared to positions 2 and 4.

The comparative analysis reveals that this compound represents a structurally complex member of the chlorinated pyrimidine family, distinguished by its extended aromatic substituent and dual chlorination pattern. This structural complexity likely contributes to unique physical and chemical properties that differentiate it from simpler analogs in the series.

Properties

IUPAC Name |

4-chloro-6-[2-(4-chlorophenyl)ethyl]-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2/c1-9-16-12(8-13(15)17-9)7-4-10-2-5-11(14)6-3-10/h2-3,5-6,8H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUKJSXZDHIHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(4-chlorophenethyl)-2-methylpyrimidine is a pyrimidine derivative characterized by its unique structure, which includes a chlorophenyl group and a methyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C13H12Cl2N2

- Molecular Weight : Approximately 267.16 g/mol

- Key Functional Groups : Chlorophenyl, methyl, and pyrimidine ring.

The presence of these functional groups contributes to the compound's reactivity and biological activity, making it a candidate for various therapeutic applications.

Inhibition of Heat Shock Protein 90 (Hsp90)

One of the most significant biological activities of this compound is its role as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is crucial for the proper folding and stabilization of many client proteins involved in cancer progression. Inhibition of Hsp90 can lead to the degradation of these client proteins, thereby hindering cancer cell survival and proliferation.

- Mechanism of Action : The compound binds to the ATP-binding site of Hsp90, preventing its function and leading to the destabilization of client proteins.

- Potential Applications : This mechanism positions this compound as a potential therapeutic agent in cancer treatment.

Antimicrobial and Anti-inflammatory Properties

Beyond its anticancer potential, studies suggest that compounds with similar structures may exhibit antimicrobial and anti-inflammatory properties. The nitrogen-containing heterocycles are often associated with diverse pharmacological activities, indicating that this compound could also target infections or inflammatory conditions.

Structure-Activity Relationship (SAR)

The understanding of how structural modifications affect biological activity is crucial for optimizing drug design. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine | Contains a chlorophenyl group; similar base | Hsp90 inhibition |

| 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine | Different positioning of chlorophenyl | Potential anti-cancer activity |

| 2-Amino-4-chloro-6-methylpyrimidine | Lacks phenethyl substituent | Antimicrobial properties |

| 2,4-Dichloro-6-methylpyrimidine | Contains two chlorine substituents | Antiviral activity |

This table illustrates that variations in structure can lead to different biological outcomes, highlighting the importance of SAR studies in drug development.

Case Study 1: Hsp90 Inhibition

In a study focused on the inhibition of Hsp90 by pyrimidine derivatives, researchers found that compounds structurally similar to this compound demonstrated significant potency in reducing tumor growth in xenograft models. The study utilized various assays to confirm the binding affinity and inhibitory effects on Hsp90, leading to promising results for further clinical investigation.

Case Study 2: Antimicrobial Activity

Another study examined the antimicrobial properties of pyrimidine derivatives against a range of bacterial strains. The results indicated that certain modifications on the pyrimidine ring enhanced antibacterial activity, suggesting that this compound could be explored for developing new antimicrobial agents.

Scientific Research Applications

Pharmacological Applications

Inhibition of Heat Shock Protein 90 (Hsp90)

One of the most significant applications of this compound is its role as an inhibitor of Hsp90. Hsp90 is a molecular chaperone involved in the proper folding and stability of various proteins that are critical in cancer progression and other diseases. Inhibiting Hsp90 can disrupt cancer cell survival and proliferation pathways, making this compound a potential therapeutic agent in oncology.

Antimicrobial and Anti-inflammatory Activities

The nitrogen-containing heterocycles, including pyrimidines like 4-chloro-6-(4-chlorophenethyl)-2-methylpyrimidine, have been associated with antimicrobial and anti-inflammatory properties. These activities suggest that this compound may serve as a scaffold for developing new antibiotics or anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal how modifications to the pyrimidine ring and substituents influence biological activity. For instance, variations in the chlorophenyl group or the addition of different alkyl or aryl groups can enhance potency against specific targets like Hsp90 or other enzymes involved in disease processes .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine | Contains a chlorophenyl group; similar base | Hsp90 inhibition |

| 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine | Different positioning of chlorophenyl | Potential anti-cancer activity |

| 2-Amino-4-chloro-6-methylpyrimidine | Lacks phenethyl substituent | Antimicrobial properties |

| 2,4-Dichloro-6-methylpyrimidine | Contains two chlorine substituents | Antiviral activity |

This table illustrates how structural variations impact the biological functions of related compounds.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in preclinical models. For instance:

- In vitro Studies : Research indicated that this compound exhibited significant inhibition of Hsp90 in cancer cell lines, demonstrating its potential as a lead compound for drug development.

- In vivo Studies : Animal models have shown promising results regarding the compound's ability to reduce tumor growth when administered alongside conventional chemotherapy agents .

These findings underscore the importance of further exploring this compound's therapeutic potential.

Comparison with Similar Compounds

4-Chloro-6-(chloromethyl)-2-methylpyrimidine (CAS 85878-85-9)

- Structure : Features a chloromethyl (-CH₂Cl) group at position 6 instead of 4-chlorophenethyl.

- Reactivity : The chloromethyl group is more reactive toward nucleophilic displacement compared to the bulky 4-chlorophenethyl chain, enabling faster functionalization.

- Applications : Likely used as an intermediate for introducing hydrophilic or reactive groups via substitution .

4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine

- Structure: Substituted with a 4-methoxyphenoxy group at position 6.

- Electronic Effects : The methoxy group donates electron density via resonance, reducing electrophilicity at position 4 compared to the electron-withdrawing 4-chlorophenethyl group.

- Biological Relevance : Methoxyaryl groups are common in drug design for improved metabolic stability .

4-Chloro-6-ethyl-2-methylpyrimidine

- Structure : A simple ethyl (-CH₂CH₃) group at position 6.

Variations in Core Structure and Functional Groups

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (CAS 338961-02-7)

- Structure : Incorporates sulfur-based substituents (sulfanyl groups) and a pyridinyl ring.

- Electronic Properties: Sulfur atoms increase electron density, altering redox behavior.

- Applications: Potential use in catalysis or as a ligand in coordination polymers .

4-Chloro-6-(2-ethyl-1H-imidazol-1-yl)-2-methylpyrimidine

- Structure : Contains an imidazole ring at position 6.

- Biological Activity: Imidazole moieties are known for antimicrobial and anticancer properties, suggesting this derivative may exhibit enhanced bioactivity compared to the target compound .

4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 649550-91-4)

- Structure: Fused furanopyrimidine core with phenoxy and phenyl groups.

- Stability : The fused ring system increases rigidity and thermal stability, advantageous in material science applications .

Comparative Data Table

Preparation Methods

Core Pyrimidine Ring Synthesis: Preparation of 4,6-Dichloro-2-methylpyrimidine

A critical intermediate in the synthesis of the target compound is 4,6-dichloro-2-methylpyrimidine , which serves as the scaffold for further substitution.

Synthesis of 4-Chloro-2-methylthiopyrimidine as a Key Intermediate

Another relevant intermediate is 4-chloro-2-methylthiopyrimidine , which can be converted to the target compound or related derivatives.

Method Summary:

Step 1: Methylation of 2-thiouracil using dimethyl sulfate as the methylation reagent in aqueous sodium hydroxide solution at 15–25 °C to produce 2-methylthiopyrimidine-4-one.

Step 2: Chlorination of 2-methylthiopyrimidine-4-one using a mixture of thionyl chloride and phosphorus oxychloride in toluene at 75–80 °C to yield 4-chloro-2-methylthiopyrimidine.

Workup: Quenching with water under controlled temperature, extraction with ethyl acetate, washing, drying, concentration, and distillation to purify.

Use of dimethyl sulfate instead of bromomethane or iodomethane enhances safety and reduces cost.

Sodium hydroxide replaces more hazardous bases like sodium methoxide or butyllithium.

Mixed chlorinating reagents improve yield and reaction safety.

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| 1 | 2-thiouracil, dimethyl sulfate, NaOH, water | 15-25 | Not specified | Methylation, pH adjusted to 1-2 post-reaction |

| 2 | Thionyl chloride, phosphorus oxychloride, toluene, DMF catalyst | 75-80 | 0.5 h | Controlled addition, mixed chlorination |

| Parameter | Value/Range |

|---|---|

| Mass ratio (2-thiouracil : NaOH : dimethyl sulfate) | 1.0 : 0.6–0.85 : 1.0–1.4 |

| Mass ratio (2-methylthiopyrimidine-4-one : SOCl2 : POCl3) | 1.0 : 0.6–0.9 : 0.6–0.9 |

| Yield | 85.6% (for 4-chloro-2-methylthiopyrimidine) |

This method offers a safer, cost-effective, and high-yielding route to a key pyrimidine intermediate.

Introduction of the 4-Chlorophenethyl Side Chain

The substitution of the 6-position of the pyrimidine ring with a 4-chlorophenethyl group typically involves nucleophilic aromatic substitution or coupling reactions on the dichloropyrimidine intermediate.

Nucleophilic substitution: Reacting 4,6-dichloro-2-methylpyrimidine with 4-chlorophenethylamine or related nucleophiles under heating conditions to selectively substitute the chlorine at position 6.

Coupling reactions: Use of palladium-catalyzed cross-coupling or reductive amination to introduce the phenethyl moiety with a 4-chloro substituent on the phenyl ring.

Microwave-assisted heating: Some syntheses utilize microwave irradiation to accelerate substitution reactions, improving yields and reducing reaction times.

Example from related pyrimidine derivatives:

Heating 4,6-dichloropyrimidine derivatives with N-methylphenethylamine and base (e.g., DiPEA) at 70–160 °C (sometimes under microwave irradiation) yields substituted pyrimidines with phenethylamine moieties in moderate to good yields (50–70%).

Purification by column chromatography yields high-purity products confirmed by NMR and HRMS.

| Reaction Parameter | Typical Conditions |

|---|---|

| Nucleophile | 4-chlorophenethylamine or analogs |

| Base | Diisopropylethylamine (DiPEA) or similar |

| Solvent | Methanol or aprotic solvents |

| Temperature | 70–160 °C (microwave or conventional heating) |

| Reaction time | 6–8 hours |

| Yield | 50–70% (depending on conditions) |

Summary Table of Key Preparation Steps

| Step | Intermediate/Product | Reagents/Conditions | Temperature (°C) | Time | Yield/Notes |

|---|---|---|---|---|---|

| 1 | 4,6-Dihydroxy-2-methylpyrimidine | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in methanol | 0 → 18–25 | 3–5 h | Crystallization at 0 °C |

| 2 | 4,6-Dichloro-2-methylpyrimidine | Triphosgene (in dichloroethane), N,N-diethylaniline, reflux | ~80-85 | 6–8 h | Industrial scale, high purity |

| 3 | 2-Methylthiopyrimidine-4-one | 2-thiouracil, dimethyl sulfate, NaOH, water | 15–25 | Not specified | Methylation step |

| 4 | 4-Chloro-2-methylthiopyrimidine | Thionyl chloride, phosphorus oxychloride, toluene | 75–80 | 0.5 h | Yield ~85.6%, safer reagents |

| 5 | 4-Chloro-6-(4-chlorophenethyl)-2-methylpyrimidine | Nucleophilic substitution with 4-chlorophenethylamine, base, heating | 70–160 | 6–8 h | Yield 50–70%, microwave-assisted possible |

Research Findings and Practical Notes

The use of dimethyl sulfate and sodium hydroxide in methylation steps provides a safer and more cost-effective alternative to traditional methylating agents and bases, with improved reaction control.

The chlorination step employing a mixture of thionyl chloride and phosphorus oxychloride in toluene reduces reagent consumption and enhances safety compared to single chlorinating agents.

The substitution of the 6-chlorine with the 4-chlorophenethyl group can be efficiently achieved under microwave irradiation, significantly reducing reaction time while maintaining good yields.

Post-reaction workup involving pH adjustment, extraction, washing, and recrystallization ensures high purity of the final product, suitable for further applications.

Industrial applicability is demonstrated by the use of triphosgene as a phosgene substitute in chlorination, minimizing environmental and safety hazards.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Chloro-6-(4-chlorophenethyl)-2-methylpyrimidine with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated precursors and coupling agents. Key steps include:

- Cyclocondensation : Use β-keto esters or nitriles with amidines under reflux conditions (e.g., ethanol or acetic acid) to form the pyrimidine core .

- Chlorination : Introduce chloro groups via phosphorus oxychloride (POCl₃) or other chlorinating agents at controlled temperatures (60–80°C) to avoid side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the product.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) .

Q. Example Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclocondensation | β-keto ester, guanidine | Ethanol | Reflux, 12 h | 65–75% |

| Chlorination | POCl₃ | Toluene | 70°C, 6 h | 80–85% |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) to verify substituent positions and aromatic proton environments. For example, methyl groups at C2 appear as singlets (~δ 2.5 ppm), while chloro substituents deshield adjacent protons .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) or electron impact (EI) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <3 ppm error .

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds, dihedral angles between pyrimidine and aryl rings) to validate stereochemistry .

- HPLC-PDA : Assess purity (>98%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers design biological activity assays for this compound while mitigating cytotoxicity?

- Methodological Answer :

- In Vitro Screening : Use cell lines (e.g., HEK293, HepG2) for preliminary cytotoxicity profiling via MTT assays. Optimize dosing (IC₅₀ determination) and include positive controls (e.g., doxorubicin) .

- Target-Specific Assays : For antimicrobial studies, employ agar dilution methods (MIC against S. aureus or E. coli) with Mueller-Hinton agar. For kinase inhibition, use fluorescence-based ATPase assays (e.g., ADP-Glo™) .

- Data Validation : Replicate experiments in triplicate, normalize to vehicle controls, and apply statistical tests (e.g., ANOVA with post-hoc Tukey correction) .

Q. What strategies address contradictory data in reaction mechanisms or biological outcomes?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in hydrolysis steps) or DFT calculations to trace reaction pathways. For example, assess whether chlorination proceeds via SN1 or SN2 mechanisms .

- Cross-Validation : Combine multiple analytical methods (e.g., LC-MS, NMR, and IR) to confirm intermediate structures.

- Controlled Replicates : Systematically vary parameters (temperature, solvent polarity) to identify confounding variables. For biological assays, include isogenic cell lines to rule out genetic variability .

Q. How can computational methods enhance the understanding of this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with protein targets (e.g., DHFR or kinases). Parameterize force fields for chloro and methyl groups to improve accuracy .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy (e.g., between pyrimidine N1 and catalytic lysine residues) .

- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. fluoro) on bioactivity using descriptors like logP, polar surface area, and Hammett constants .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing and reactions to prevent inhalation .

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration by licensed facilities. Avoid aqueous disposal due to environmental persistence .

- Spill Management : Neutralize liquid spills with inert adsorbents (vermiculite) and clean with ethanol/water (1:1). For powder spills, use HEPA-filtered vacuums .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.